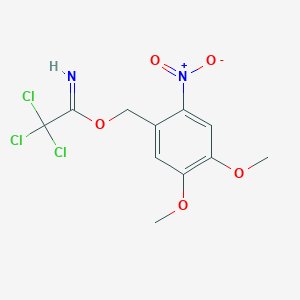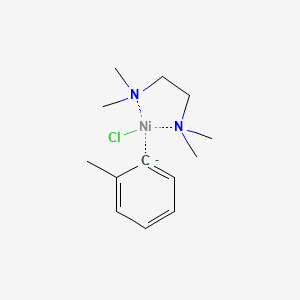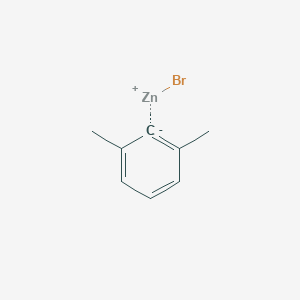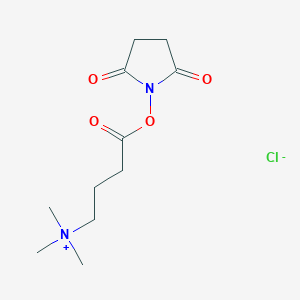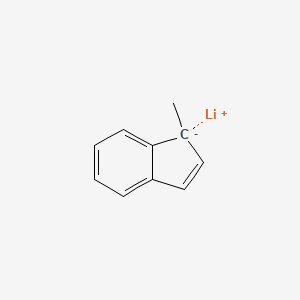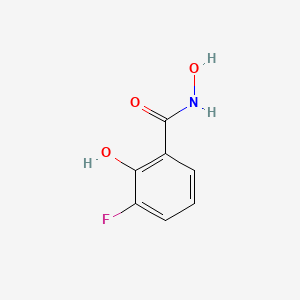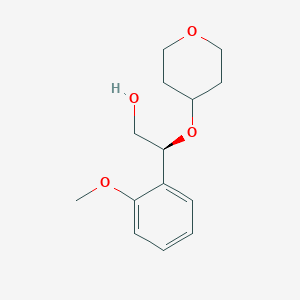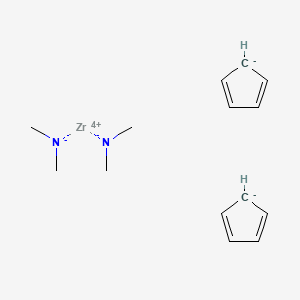
Bis(dimethylamino)bis(cyclopentadienyl)zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dimethylamino)bis(cyclopentadienyl)zirconium is an organometallic compound that has garnered significant interest in various scientific fields. This compound, often referred to by its chemical formula Cp2Zr(NMe2)2, is known for its unique structure and reactivity, making it a valuable subject of study in organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(dimethylamino)bis(cyclopentadienyl)zirconium typically involves the reaction of zirconium tetrachloride with cyclopentadienyl sodium and dimethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ZrCl4+2CpNa+2H2NMe2→Cp2Zr(NMe2)2+4NaCl
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. large-scale synthesis would likely follow similar reaction pathways with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(dimethylamino)bis(cyclopentadienyl)zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The dimethylamino groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, hydrogen, and various organic ligands. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-ligand complexes.
Applications De Recherche Scientifique
Bis(dimethylamino)bis(cyclopentadienyl)zirconium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and diagnostic tools.
Medicine: The compound’s unique properties make it a candidate for use in medical imaging and targeted drug delivery.
Mécanisme D'action
The mechanism by which bis(dimethylamino)bis(cyclopentadienyl)zirconium exerts its effects is primarily through its ability to coordinate with various ligands and substrates. The compound’s zirconium center can form stable complexes with a wide range of molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Another well-known zirconium compound used in similar applications.
Tris(dimethylamino)(cyclopentadienyl)zirconium: A related compound with one cyclopentadienyl ligand and three dimethylamino groups.
Uniqueness
Bis(dimethylamino)bis(cyclopentadienyl)zirconium is unique due to its specific ligand arrangement, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactivity and coordination environments.
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;dimethylazanide;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2C2H6N.Zr/c2*1-2-4-5-3-1;2*1-3-2;/h2*1-5H;2*1-2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWZCXLWYVORDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

